3-chloro-4-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
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Overview
Description
3-chloro-4-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro, methoxy, and phenyl-oxadiazole groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic precursor to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Acylation: The resulting amine undergoes acylation with an appropriate acyl chloride to form the benzamide core.
Substitution: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Oxadiazole Formation: The final step involves the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-chloro-4-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in disease processes
Comparison with Similar Compounds
3-chloro-4-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can be compared with other similar compounds, such as:
- 3-chloro-4-methoxy-N-(3-methylphenyl)benzamide
- 3-chloro-4-methoxy-N-(4-methylphenyl)benzamide
- 3-chloro-4-methoxy-N-(2-methylphenyl)benzamide
These compounds share similar structural features but differ in the substitution pattern on the benzamide core. The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C16H12ClN3O3 |
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Molecular Weight |
329.74 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-13-8-7-11(9-12(13)17)16(21)18-15-14(19-23-20-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,20,21) |
InChI Key |
BWNXYHBZXVHQNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NON=C2C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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